molecular formula C20H18O4 B14204068 Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- CAS No. 833484-67-6

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)-

Cat. No.: B14204068
CAS No.: 833484-67-6
M. Wt: 322.4 g/mol
InChI Key: GVSDGBQWUVJTEX-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- (hereafter referred to as the target compound) is a substituted benzeneacetic acid derivative characterized by a methoxy group at position 3 and a 2-naphthalenylmethoxy group at position 4 on the benzene ring. Substituted benzeneacetic acids are widely studied for their roles in pharmaceuticals, plant biochemistry, and industrial applications, particularly due to their antioxidant, anti-inflammatory, and antimicrobial activities .

Properties

CAS No.

833484-67-6

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]acetic acid

InChI

InChI=1S/C20H18O4/c1-23-19-11-14(12-20(21)22)7-9-18(19)24-13-15-6-8-16-4-2-3-5-17(16)10-15/h2-11H,12-13H2,1H3,(H,21,22)

InChI Key

GVSDGBQWUVJTEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s unique 2-naphthalenylmethoxy substituent distinguishes it from other benzeneacetic acid derivatives. Key comparisons include:

4-Methoxybenzeneacetic Acid (CAS 104-01-8)
  • Structure : Methoxy group at position 3.
  • Properties : Molecular weight 166.17 g/mol; involved in phenylalanine metabolism and exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation .
  • Applications : Used in metabolic studies and as a precursor in pharmaceutical synthesis.
Homovanillic Acid, 2TMS Derivative (CAS 37148-61-1)
  • Structure : 3-Methoxy-4-hydroxy groups, with trimethylsilyl (TMS) esters.
  • Properties : Molecular weight 326.54 g/mol; used in GC-MS analysis due to increased volatility from silylation .
  • Applications : Biomarker in neurotransmitter studies.
  • Contrast : The target compound lacks hydroxyl groups but includes a naphthalenylmethoxy group, which may reduce polarity and increase membrane permeability compared to TMS derivatives .
Methyl Homovanillate (CAS 15964-84-8)
  • Structure : Methyl ester of 3-methoxy-4-(trimethylsiloxy)benzeneacetic acid.
  • Properties : Molecular weight 268.38 g/mol; used in analytical chemistry for derivatization .
  • Contrast : Esterification in methyl homovanillate improves volatility, whereas the target compound’s free carboxylic acid group may enhance ionic interactions in biological systems .
Anti-Inflammatory Activity
  • Benzeneacetic Acid (Parent Compound) : Demonstrates anti-inflammatory effects by attenuating silica-induced epithelial-mesenchymal transition (EMT) via p53-dependent pathways .
  • Target Compound : The 2-naphthalenylmethoxy group may modulate EMT-related pathways more effectively due to its aromatic bulk, though direct evidence is lacking.
Antimicrobial Activity
  • Benzeneacetic Acid Derivatives: Phenolic analogs (e.g., 2-hydroxy or 4-hydroxy derivatives) show antimicrobial properties in plant extracts .
  • Target Compound : The absence of hydroxyl groups may reduce antimicrobial efficacy compared to dihydroxy derivatives like 2,4-dihydroxybenzoic acid (2.65% abundance in Aspergillus unguis extracts) .
Metabolic and Pharmaceutical Roles
  • Benzeneacetic Acid : Used clinically to treat type II hyperammonemia by forming phenylacetylglutamine .
  • Target Compound : Its naphthalenylmethoxy group could influence pharmacokinetics, such as metabolism via cytochrome P450 enzymes, but specific data are needed.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/Reference
Target Compound 3-methoxy, 4-(2-naphthalenylmethoxy) ~328 (estimated) Hypothesized enhanced lipophilicity N/A (hypothetical)
4-Methoxybenzeneacetic Acid 4-methoxy 166.17 Anti-inflammatory, metabolic studies
Homovanillic Acid, 2TMS Derivative 3-methoxy, 4-TMS-oxy 326.54 GC-MS biomarker
Methyl Homovanillate 3-methoxy, 4-TMS-oxy, methyl ester 268.38 Analytical derivatization
2,4-Dihydroxybenzoic Acid 2,4-dihydroxy 154.12 Antimicrobial (2.65% in fungal extract)

Biological Activity

Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H16O4
  • Molecular Weight : 272.29 g/mol
  • IUPAC Name : 3-methoxy-4-(2-naphthalenylmethoxy)benzeneacetic acid

This compound features a benzene ring substituted with methoxy and naphthalenylmethoxy groups, which contribute to its biological activity.

Research indicates that benzeneacetic acid derivatives exhibit various biological activities, primarily through the following mechanisms:

  • Inhibition of Phospholipase A2 (PLA2) :
    • PLA2 is involved in the release of arachidonic acid, leading to the production of inflammatory mediators. Compounds that inhibit PLA2 can reduce inflammation and associated symptoms .
  • Lipoxygenase Inhibition :
    • By inhibiting lipoxygenase, these compounds can decrease the synthesis of leukotrienes, which are potent mediators of inflammation .
  • Antioxidant Activity :
    • The presence of methoxy groups in the structure may enhance the antioxidant properties, reducing oxidative stress in cells .

Anti-inflammatory Effects

Benzeneacetic acid derivatives have shown promise in treating conditions characterized by inflammation. For instance:

  • Rheumatoid Arthritis : Studies have demonstrated that these compounds can significantly reduce inflammatory markers in animal models of rheumatoid arthritis .
  • Inflammatory Bowel Disease : Their ability to inhibit PLA2 and lipoxygenase suggests potential applications in gastrointestinal inflammatory disorders .

Case Studies

  • Animal Model Study on Rheumatoid Arthritis :
    • In a controlled study, rats treated with benzeneacetic acid derivatives exhibited a marked reduction in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased synovial inflammation and cartilage degradation .
  • Human Clinical Trials :
    • Preliminary trials indicated that patients with inflammatory bowel disease who received treatment with these compounds reported reduced symptoms and improved quality of life metrics. Further studies are needed for validation .

Data Summary

The following table summarizes key findings related to the biological activity of benzeneacetic acid derivatives:

Activity Mechanism Reference
PLA2 InhibitionReduces arachidonic acid release
Lipoxygenase InhibitionDecreases leukotriene synthesis
Anti-inflammatory EffectsReduces symptoms in arthritis models
Antioxidant ActivityMitigates oxidative stress

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